REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=[O:4].[N+]([C:11]1[CH:16]=[CH:15][C:14]([O:17][C:18](=O)[C@H:19]([CH2:21][C:22](=O)N)N)=[CH:13][CH:12]=1)([O-])=O.[N+](C1C=CC(OC(=O)[C@H](CC(=O)N)NC([O:41][CH2:42][C:43]2[CH:48]=[CH:47][C:46](OC)=[CH:45][CH:44]=2)=O)=CC=1)([O-])=O.FC(F)(F)C(O)=O.[C:63]1(OC)[CH:68]=CC=C[CH:64]=1>CN(C)C=O>[CH2:18]([O:17][C:14]1[CH:13]=[C:12]([O:41][CH2:42][C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:11]=[CH:16][C:15]=1[CH2:2][C:3]([OH:5])=[O:4])[C:19]1[CH:21]=[CH:22][CH:68]=[CH:63][CH:64]=1 |f:0.1|
|
Name
|
L-asparagine p-nitrophenyl ester trifluoroacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.[N+](=O)([O-])C1=CC=C(C=C1)OC([C@@H](N)CC(N)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
N-(p-methoxybenzyloxycarbonyl)- L-asparagine p-nitrophenyl ester
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC([C@@H](NC(=O)OCC1=CC=C(C=C1)OC)CC(N)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
|
Details
|
concentrating the treated product to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolving the residue in anhydrous N,N-dimethylformamide (20 ml)]
|
Type
|
CONCENTRATION
|
Details
|
by concentrating under reduced pressure at 40° C.
|
Type
|
CUSTOM
|
Details
|
The residue was subjected to separation and purification by a silica gel column (inner diameter: 5 cm, length: 30 cm; developer: ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |